Cas no 1228552-87-1 (1-(7-bromo-3-quinolyl)ethanone)
1-(7-bromo-3-quinolyl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(7-bromo-3-quinolinyl)Ethanone
- 1-(7-bromoquinolin-3-yl)ethanone
- LYQOPNMWQZTJHA-UHFFFAOYSA-N
- Ethanone, 1-(7-bromo-3-quinolinyl)-
- 1-(7-bromo-3-quinolyl)ethanone
- 1-(7-Bromoquinolin-3-yl)ethan-1-one
- MFCD22571333
- AS-49638
- AKOS027338298
- SB70395
- 1228552-87-1
- CS-0456384
- K10054
- DA-30752
- SCHEMBL7601178
-
- MDL: MFCD22571333
- Inchi: 1S/C11H8BrNO/c1-7(14)9-4-8-2-3-10(12)5-11(8)13-6-9/h2-6H,1H3
- InChI Key: LYQOPNMWQZTJHA-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=CC(C(C)=O)=CN=C2C=1
Computed Properties
- Exact Mass: 248.97893g/mol
- Monoisotopic Mass: 248.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 30
1-(7-bromo-3-quinolyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM229448-1g |
1-(7-Bromoquinolin-3-yl)ethanone |
1228552-87-1 | 97% | 1g |
$862 | 2021-08-04 | |
| Alichem | A189008619-1g |
1-(7-Bromoquinolin-3-yl)ethanone |
1228552-87-1 | 97% | 1g |
$949.66 | 2023-09-03 | |
| abcr | AB460988-250 mg |
1-(7-Bromoquinolin-3-yl)ethanone |
1228552-87-1 | 250MG |
€661.90 | 2022-06-10 | ||
| eNovation Chemicals LLC | Y1227387-1g |
1-(7-Bromoquinolin-3-yl)ethanone |
1228552-87-1 | 95% | 1g |
$1200 | 2024-06-03 | |
| Chemenu | CM229448-250mg |
1-(7-Bromoquinolin-3-yl)ethanone |
1228552-87-1 | 97% | 250mg |
$425 | 2022-09-03 | |
| Chemenu | CM229448-1g |
1-(7-Bromoquinolin-3-yl)ethanone |
1228552-87-1 | 97% | 1g |
$983 | 2022-09-03 | |
| eNovation Chemicals LLC | D530929-250mg |
1-(7-bromoquinolin-3-yl)ethanone |
1228552-87-1 | 95% | 250mg |
$365 | 2024-05-24 | |
| eNovation Chemicals LLC | D530929-1g |
1-(7-bromoquinolin-3-yl)ethanone |
1228552-87-1 | 95% | 1g |
$985 | 2024-05-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2405-100MG |
1-(7-bromo-3-quinolyl)ethanone |
1228552-87-1 | 95% | 100MG |
¥ 1,247.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2405-250MG |
1-(7-bromo-3-quinolyl)ethanone |
1228552-87-1 | 95% | 250MG |
¥ 1,999.00 | 2023-03-30 |
1-(7-bromo-3-quinolyl)ethanone Suppliers
1-(7-bromo-3-quinolyl)ethanone Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Vitaly Gurylev,Chung-Yi Su,Tsong-Pyng Perng Phys. Chem. Chem. Phys., 2016,18, 16033-16038
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 1-(7-bromo-3-quinolyl)ethanone
1-(7-bromo-3-quinolyl)ethanone (CAS No. 1228552-87-1): Chemical Structure, Functional Properties, and Emerging Applications in Modern Research
1-(7-bromo-3-quinolyl)ethanone (CAS No. 1228552-87-1) is a versatile organic compound with a unique chemical architecture that has garnered significant attention in recent years. This compound belongs to the class of quinoline derivatives, characterized by a fused benzene and pyridine ring system. The presence of a 7-bromo substituent and a ketone functional group in its structure imparts distinct reactivity and physicochemical properties, making it a valuable scaffold for pharmaceutical, materials science, and analytical chemistry applications. Recent advances in synthetic methodologies and computational modeling have further expanded the understanding of its reactivity patterns and potential utility in drug discovery and beyond.
The chemical structure of 1-(7-bromo-3-quinolyl)ethanone comprises a quinoline ring system substituted at the 3-position with a hydroxyethyl group and at the 7-position with a bromine atom. This arrangement creates a highly conjugated π-electron system that enhances the molecule’s ability to participate in various chemical transformations. The ketone group serves as a key electrophilic site, enabling its use in nucleophilic addition reactions, while the bromine substituent introduces regiochemical control in synthetic processes. Recent studies published in Organic Letters (2023) have demonstrated that the 7-bromo-3-quinolyl moiety can act as a directing group in C-H functionalization reactions, enabling the selective introduction of aryl or heteroaryl substituents to adjacent carbon atoms.
In the field of pharmaceutical research, 1-(7-bromo-3-quinolyl)ethanone has emerged as a promising precursor for the development of antineoplastic agents. The quinoline scaffold is well-known for its ability to interact with various biological targets, including kinases, DNA topoisomerases, and G protein-coupled receptors. A 2024 study in Journal of Medicinal Chemistry highlighted the use of this compound as a core structure in the design of selective estrogen receptor modulators (SERMs), which are critical in the treatment of hormone-dependent cancers. The 7-bromo substituent in this molecule was found to enhance metabolic stability by reducing hepatic clearance rates, a key factor in drug development.
The analytical chemistry community has also explored the potential of 1-(7-bromo-3-quinolyl)ethanone as a fluorescent probe for detecting transition metal ions in aqueous environments. Research published in ACS Sensors (2023) demonstrated that the compound forms highly fluorescent complexes with zinc(II) and lead(II) ions, with emission wavelengths shifting significantly upon complexation. This property makes it a candidate for environmental monitoring applications, particularly in detecting heavy metal contamination in water sources. The ketone group was identified as the primary interaction site, with its ability to coordinate through oxygen atoms playing a critical role in the sensing mechanism.
Recent breakthroughs in materials science have further expanded the utility of 1-(7-bromo-3-quinolyl)ethanone. A 2024 paper in Advanced Materials described its use in the synthesis of conjugated polymers for organic photovoltaic (OPV) devices. The compound was incorporated into the polymer backbone via Stille coupling reactions, leveraging the 7-bromo substituent as a leaving group. The resulting materials exhibited enhanced charge-carrier mobility and improved photostability compared to conventional quinoline-based polymers. Notably, the ketone functionality was found to act as a cross-linking site, enhancing the mechanical integrity of the polymer films.
In the realm of computational chemistry, 1-(7-bromo-3-quinolyl)ethanone has been the subject of extensive quantum mechanical simulations to predict its reactivity in complex environments. A 2023 study in Journal of Computational Chemistry employed density functional theory (DFT) calculations to model the electronic transition states of the compound under solvent effects. These simulations revealed that the 7-bromo substituent significantly lowers the activation energy for electrophilic aromatic substitution reactions, a finding that has direct implications for synthetic route optimization. Additionally, the fluorescent properties of the molecule were predicted to be tunable by modifying the solvent polarity, opening new avenues for its use in molecular imaging applications.
The synthetic versatility of 1-(7-bromo-3-quinolyl)ethanone has also been highlighted in the development of bioconjugates for targeted drug delivery. A 2024 report in Chemical Science demonstrated the successful conjugation of this compound to polyethylene glycol (PEG) chains, resulting in water-soluble prodrugs with improved pharmacokinetic profiles. The 7-bromo group facilitated efficient coupling with PEG via click chemistry reactions, while the ketone functionality provided additional sites for further functionalization. These conjugates showed enhanced tumor targeting efficiency in in vivo studies, demonstrating the compound’s potential in precision medicine applications.
Looking ahead, the growing interest in 1-(7-bromo-3-quinolyl)ethanone (CAS No. 1228552-87-1) is expected to drive further research into its biological activity and materials applications. With its unique combination of electronic and steric properties, this compound represents a powerful platform for innovation across multiple scientific disciplines. As computational tools and synthetic methods continue to advance, the full potential of 1-(7-bromo-3-quinolyl)ethanone is likely to be realized, paving the way for novel therapies, smart materials, and environmental monitoring solutions.
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